Cas no 1807067-34-0 (5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine)

5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine
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- Inchi: 1S/C7H5ClF2N2O2/c1-3-5(7(9)10)6(12(13)14)4(8)2-11-3/h2,7H,1H3
- InChI Key: LNTUVLAIRRBDLQ-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C)C(C(F)F)=C1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 224
- XLogP3: 2.3
- Topological Polar Surface Area: 58.7
5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029051652-1g |
5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine |
1807067-34-0 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
Alichem | A029051652-250mg |
5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine |
1807067-34-0 | 97% | 250mg |
$940.80 | 2022-03-31 | |
Alichem | A029051652-500mg |
5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine |
1807067-34-0 | 97% | 500mg |
$1,564.80 | 2022-03-31 |
5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine Related Literature
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
Additional information on 5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine
Introduction to 5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine (CAS No. 1807067-34-0)
5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine, identified by its CAS number 1807067-34-0, is a significant compound in the field of pharmaceutical chemistry. This pyridine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound's molecular structure, featuring a chloro group, a difluoromethyl substituent, a methyl group, and a nitro group on the pyridine ring, contributes to its distinct chemical behavior and reactivity.
The synthesis of 5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine involves a series of carefully orchestrated chemical reactions. The process typically begins with the nitration of a suitable precursor, followed by chlorination and subsequent functional group modifications. The introduction of the difluoromethyl group is particularly critical, as it enhances the compound's metabolic stability and bioavailability. This makes it an attractive candidate for further development in medicinal chemistry.
In recent years, there has been a growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. The presence of multiple substituents in 5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine allows for fine-tuning of its pharmacological properties. Researchers have been exploring its potential as an intermediate in the synthesis of various therapeutic agents. For instance, its structural motif is reminiscent of several known bioactive molecules, suggesting that it could be modified to target specific biological pathways.
The nitro group in the molecule plays a crucial role in its reactivity and potential biological effects. Nitroaromatic compounds are well-documented for their antimicrobial and anti-inflammatory properties. By incorporating this group into the pyridine framework, scientists aim to leverage these properties while exploring new therapeutic applications. The chloro substituent further enhances the compound's lipophilicity, which is often desirable for oral bioavailability.
One of the most compelling aspects of 5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine is its versatility in drug design. The combination of electron-withdrawing and electron-donating groups around the pyridine ring creates a rich landscape for interactions with biological targets. This has led to several studies investigating its potential as a scaffold for developing new drugs. Researchers have synthesized analogs of this compound to evaluate their efficacy and safety profiles in preclinical models.
The difluoromethyl group is particularly noteworthy due to its ability to improve metabolic stability and binding affinity. This functional group has been widely used in pharmaceuticals to enhance drug-like properties such as solubility and half-life. In the context of 5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine, it may contribute to prolonging the compound's presence in biological systems, thereby increasing its therapeutic window.
Recent advancements in computational chemistry have also facilitated the study of this compound. Molecular modeling techniques allow researchers to predict how 5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine interacts with biological targets at the atomic level. These simulations can guide the design of more effective derivatives by identifying key interaction points and optimizing binding affinities.
The compound's potential applications extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in agrochemicals and materials science as well. For example, derivatives of this molecule could be explored as intermediates in the synthesis of pesticides or specialty chemicals that exhibit novel functionalities.
In conclusion, 5-Chloro-3-(difluoromethyl)-2-methyl-4-nitropyridine (CAS No. 1807067-34-0) represents a promising area of research with significant implications for drug development and beyond. Its structural features, particularly the presence of a chloro group, a difluoromethyl substituent, and a nitro group, endow it with unique chemical properties that make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in various scientific disciplines.
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